Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-pyridinecarboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-triazole-5-carboxylate
- Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Biological Activity
Ethyl 3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article details its biological activity, including antiproliferative effects against cancer cells, antiparasitic properties, and potential applications in drug design.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocycles known for their unique bioisosteric properties and a wide range of biological activities. They have been extensively studied for their potential in drug discovery, particularly for anticancer, anti-inflammatory, and antiparasitic applications . The structural versatility of these compounds allows for the modification of their pharmacological properties, making them suitable candidates for therapeutic development.
Anticancer Activity
This compound exhibits significant antiproliferative activity against various cancer cell lines. Research has shown that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell growth through multiple mechanisms:
- Mechanism of Action : Many oxadiazole derivatives act by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation . For instance, studies have indicated that certain oxadiazoles can modulate the expression of proteins involved in the cell cycle and apoptosis.
- Case Study : A study evaluated a series of oxadiazole derivatives against human chronic myeloid leukemia (CML) cell lines. Compounds similar to this compound showed EC50 values ranging from 5.5 to 13.2 µM against both drug-sensitive and resistant strains .
Antiparasitic Activity
The compound has also demonstrated notable activity against parasitic infections:
- Trypanosomatids : this compound was tested against Trypanosoma cruzi and Leishmania amazonensis, showing effective inhibition with EC50 values as low as 2.9 µM . This suggests potential for development as an antiparasitic agent.
Nematocidal Activity
Recent studies have highlighted the nematocidal properties of oxadiazole derivatives:
- Effectiveness : Certain oxadiazole compounds have shown remarkable nematocidal activity against various nematodes such as Bursaphelenchus xylophilus and Ditylenchus dipsaci. The mode of action often involves interaction with the acetylcholine receptors in the nematodes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
Structural Feature | Impact on Activity |
---|---|
Substituents on the pyridine ring | Modulate binding affinity and selectivity towards targets |
Position of carboxylate group | Affects solubility and bioavailability |
Presence of electron-withdrawing groups | Enhances potency against specific targets |
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-3-16-11(15)10-13-9(14-17-10)8-6-7(2)4-5-12-8/h4-6H,3H2,1-2H3 |
InChI Key |
ADEUJAFOLWSYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
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